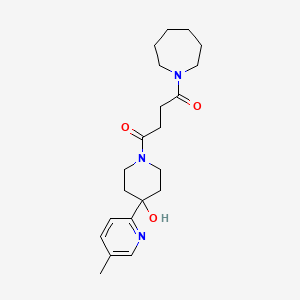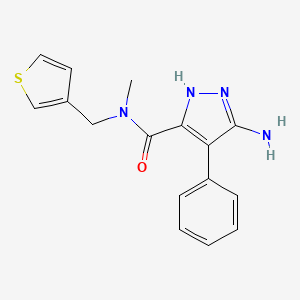![molecular formula C16H20F3NO2 B5490725 2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol](/img/structure/B5490725.png)
2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol is a chemical compound that has been widely used in scientific research. This compound is also known as TFE-731 or TFE-ETH, and it has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of TFE-731 is not fully understood, but it is thought to involve the modulation of various neurotransmitters, including GABA, dopamine, and serotonin. TFE-731 has been shown to enhance the activity of GABA receptors, which are important for the regulation of anxiety and sedation. TFE-731 has also been shown to modulate the activity of dopamine and serotonin receptors, which are important for the regulation of mood and behavior.
Biochemical and Physiological Effects:
TFE-731 has a variety of biochemical and physiological effects, including anxiolytic and sedative effects, vasodilatory effects, and anti-inflammatory effects. TFE-731 has been shown to enhance the activity of GABA receptors, which leads to an increase in the release of GABA, resulting in anxiolytic and sedative effects. TFE-731 has also been shown to have vasodilatory effects, which can lead to a decrease in blood pressure. In addition, TFE-731 has been shown to have anti-inflammatory effects, which can help to reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
TFE-731 has several advantages for use in lab experiments. It is a highly pure and stable compound, and its synthesis method is well-established. TFE-731 has also been shown to have a variety of biochemical and physiological effects, which make it useful for studying the mechanisms of action of various drugs and neurotransmitters. However, there are also some limitations to the use of TFE-731 in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for research on TFE-731. One direction is to further investigate its mechanism of action, which could help to identify new targets for drug development. Another direction is to study its effects on different tissues and organs, which could lead to the development of new treatments for various diseases. Additionally, more research is needed to determine the optimal dosage and administration of TFE-731, as well as its potential side effects.
Méthodes De Synthèse
The synthesis of TFE-731 involves the reaction of 3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinol with ethyl chloroformate. The resulting product is then treated with sodium hydroxide to yield 2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol. This synthesis method has been successfully used in many research studies, and the resulting compound has been shown to be highly pure and stable.
Applications De Recherche Scientifique
TFE-731 has been used in a variety of scientific research studies, including studies on the central nervous system, cardiovascular system, and immune system. In the central nervous system, TFE-731 has been shown to have anxiolytic and sedative effects, and it has been used to study the mechanisms of action of various neurotransmitters. In the cardiovascular system, TFE-731 has been shown to have vasodilatory effects, and it has been used to study the effects of various drugs on blood pressure. In the immune system, TFE-731 has been shown to have anti-inflammatory effects, and it has been used to study the mechanisms of action of various cytokines.
Propriétés
IUPAC Name |
2-hydroxy-1-[3-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c17-16(18,19)14-6-2-1-5-13(14)8-7-12-4-3-9-20(10-12)15(22)11-21/h1-2,5-6,12,21H,3-4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVHFJQSPOIKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CO)CCC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5490649.png)


![ethyl {4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5490679.png)
![(4S)-4-{4-[({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5490696.png)
![1-(4-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B5490699.png)
![ethyl (1-{3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-3-oxo-2-piperazinyl)acetate](/img/structure/B5490701.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5490717.png)
![1-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenyl}azepane hydrochloride](/img/structure/B5490742.png)
![N-1-naphthyl-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5490744.png)

![4-(cyclopropylmethyl)-1-{[5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazol-3-yl]carbonyl}-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5490757.png)
![4-oxo-4-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-2-butenoic acid](/img/structure/B5490765.png)